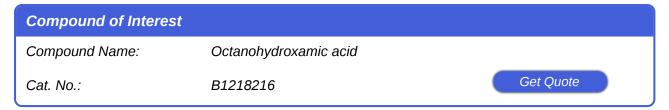


Synthesis of Octanohydroxamic Acid from Ethyl Octanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **octanohydroxamic acid**, a molecule of significant interest in various research and development fields, from the starting material ethyl octanoate. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

Octanohydroxamic acid is an organic compound featuring a hydroxamic acid functional group. This moiety is a known metal chelator and has been identified as a key pharmacophore in a range of biologically active molecules, most notably as a histone deacetylase (HDAC) inhibitor. The synthesis of octanohydroxamic acid from its corresponding ester, ethyl octanoate, is a common and efficient method. This reaction proceeds via the nucleophilic attack of hydroxylamine on the ester carbonyl group, leading to the formation of the desired hydroxamic acid and ethanol as a byproduct. The reaction is typically carried out under basic conditions to deprotonate hydroxylamine hydrochloride, thus generating the more nucleophilic free hydroxylamine.

Reaction Scheme

The overall chemical transformation is as follows:



Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol for **octanohydroxamic acid** from ethyl octanoate.

Parameter	Value	Reference
Starting Material	Ethyl Octanoate	[1]
Key Reagents	Hydroxylamine Hydrochloride, Potassium Hydroxide	[1]
Solvent	Ethanol, Water	[1]
Reaction Temperature	50-55°C	[1]
Reaction Time	3 hours	[1]
Product Yield	91.1%	[1]
Product Form	White flocculent solid	[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of **octanohydroxamic acid** from ethyl octanoate.

Materials:

- Ethyl octanoate (1.0 eq.)
- Hydroxylamine hydrochloride (1.4 eq.)
- Potassium hydroxide (KOH) solution (40%) (2.4 eq.)
- Ethanol
- Water
- Concentrated hydrochloric acid

Foundational & Exploratory





- Benzene (for recrystallization)
- Four-necked flask
- Stirrer
- Cooling bath
- · Heating mantle
- Filtration apparatus
- Drying oven

Procedure:

- Preparation of Hydroxylamine Solution: In a 1000 mL four-necked flask, dissolve hydroxylamine hydrochloride (48.7 g, 0.70 mol, 1.4 eq.) in a mixture of water (50 g) and ethanol (200 g). Stir the mixture at room temperature until the hydroxylamine hydrochloride is completely dissolved.[1]
- Addition of Ethyl Octanoate: To the hydroxylamine solution, add ethyl octanoate (86.7 g, 0.5 mol, 1.0 eq.). Stir the mixture at room temperature. A two-phase system will be observed.[1]
- Base Addition and Reaction: Cool the reaction mixture to 5-10°C using a cooling bath. Slowly add 40% KOH solution (168 g, 1.2 mol, 2.4 eq.) dropwise to the mixture. After the addition is complete, heat the reaction system to 50-55°C and maintain this temperature for 3 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) until the complete disappearance of the ethyl octanoate starting material.[1]
- Product Precipitation: After the reaction is complete, cool the mixture to 5-10°C. Slowly add concentrated hydrochloric acid (approximately 90 mL) to adjust the pH of the solution to 6.4-6.7. A large amount of white solid will precipitate.[1]
- Isolation and Drying: Collect the precipitated solid by filtration. Dry the solid in an oven at 50°C for 8 hours to obtain the crude product.[1]



Purification: Recrystallize the crude product from benzene to yield 78.8 g of pure
octanohydroxamic acid as a white flocculent solid (91.1% yield).[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **octanohydroxamic acid** from ethyl octanoate.



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Caption: Experimental workflow for the synthesis of **octanohydroxamic acid**.

Alternative Synthetic Approaches

While the presented protocol is robust and high-yielding, other methods for the synthesis of **octanohydroxamic acid**s from esters have been reported. These can involve different bases, solvents, or reaction conditions. For instance, a method utilizing sodium hydroxide in a methanol and water system has been described.[2] Another approach employs quick lime (calcium oxide) as a cost-effective base.[3] The choice of method may depend on factors such as cost, scale, and available resources.

Conclusion

The synthesis of **octanohydroxamic acid** from ethyl octanoate is a well-established and efficient process. The detailed protocol provided in this guide, along with the summarized quantitative data, offers a solid foundation for researchers and scientists in the fields of medicinal chemistry and drug development to produce this valuable compound. The straightforward nature of the reaction and the high yield make it an attractive method for obtaining **octanohydroxamic acid** for further investigation and application.



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